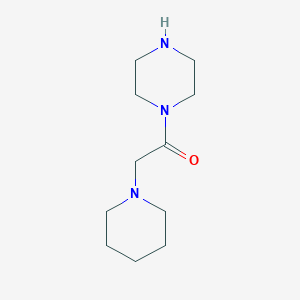

Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)-

Description

Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- is a bifunctional heterocyclic compound featuring both a piperazine and a piperidine ring attached to an ethanone backbone. For example, compounds like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone are synthesized via nucleophilic substitution of 2-chloro-1-(1-aryl-tetrazolyl)ethanone with piperazine in acetonitrile . Similarly, 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives are prepared using piperidine instead of piperazine under comparable conditions .

Properties

CAS No. |

926212-15-9 |

|---|---|

Molecular Formula |

C11H21N3O |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

1-piperazin-1-yl-2-piperidin-1-ylethanone |

InChI |

InChI=1S/C11H21N3O/c15-11(14-8-4-12-5-9-14)10-13-6-2-1-3-7-13/h12H,1-10H2 |

InChI Key |

KYTKTQOKXDCSJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(=O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- typically involves the reaction of piperazine and piperidine derivatives with ethanone. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the reaction. The process may also require specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The diketone structure facilitates nucleophilic substitution at the carbonyl carbons. Key reactions include:

With Thiols

Reaction with 2-mercapto-4,6-disubstituted nicotinonitriles (e.g., 2a,b ) in ethanol containing triethylamine (TEA) yields bis(sulfanediyl)bis(6-phenylnicotinonitriles) (11a,b ) via nucleophilic thiol attack. This reaction proceeds at reflux (3 hours) with yields of 74–79% .

Example:

With Amines

Piperazine reacts with chloroacetyl chloride in the presence of anhydrous KCO to form 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) (10 ), a precursor for further functionalization .

Cyclization Reactions

Cyclization is a dominant pathway due to the compound’s bifunctional carbonyl groups:

Thienopyridine Formation

Heating intermediates like 8a–d in ethanolic sodium ethoxide induces cyclization to thieno[2,3-b]pyridines (9a–d ) in 81–84% yields. The reaction involves intramolecular thiolate attack on the adjacent carbonyl .

Key spectral evidence :

With Hydroxyacetophenones

Reaction with ortho- or para-hydroxyacetophenone derivatives (5a,b ) in DMF yields bis(2-(4-acetylphenoxy)ethanones) (13a,b ) in 77–79% yields. Subsequent bromination with N-bromosuccinimide (NBS)/PTSA gives bromoacetyl derivatives (14a,b , 69–71% yields) .

Comparative Reaction Data

Mechanistic Insights

Scientific Research Applications

Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could inhibit or activate certain signaling pathways, resulting in therapeutic outcomes such as reduced inflammation or enhanced cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Structural and Functional Implications

Dual Heterocycles vs. Single Heterocycles: The target compound’s piperazinyl and piperidinyl groups introduce distinct electronic and steric effects. Piperazine (a six-membered ring with two nitrogen atoms) is more polar and basic than piperidine (one nitrogen), which may influence solubility and receptor interactions . Compared to analogs like 1-(1H-indol-3-yl)-2-(piperidin-1-yl)ethanone, the absence of aromatic indolyl groups in the target compound could reduce π-π stacking interactions but improve metabolic stability .

Hydroxyphenyl-substituted analogs (e.g., 1-[4-(4-hydroxyphenyl)-piperazin-1-yl]-ethanone) likely target serotonin or dopamine receptors, as seen in related antipsychotic agents .

Synthetic Complexity: Mono-heterocyclic compounds (e.g., piperazine or piperidine derivatives) typically require single-step substitutions , whereas the target compound’s synthesis may involve sequential reactions or orthogonal protecting groups to install both heterocycles.

Biological Activity

Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a detailed examination of its biological effects, including antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine and piperidine moiety, which are known for their pharmacological significance. The general structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine-based compounds. For instance, derivatives of Ethanone have been tested against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Candida auris | Induces apoptotic cell death | |

| Staphylococcus aureus | Moderate antibacterial activity | |

| Escherichia coli | Significant antifungal activity |

A specific study synthesized several piperazine derivatives and evaluated their effectiveness against clinical isolates of Candida auris. The results indicated that these compounds could potentially serve as new antifungal agents due to their ability to induce cell cycle arrest and apoptosis in fungal cells .

Anticancer Activity

The anticancer potential of Ethanone derivatives has also been explored. Research indicates that certain piperazine derivatives exhibit cytotoxic effects on cancer cell lines.

| Cell Line | IC50 Value (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Cell proliferation inhibition | |

| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

In a study focusing on benzothiazole and piperazine derivatives, the compound demonstrated significant cytotoxicity against MCF-7 and HeLa cell lines, suggesting its potential as an anticancer agent .

Neuroprotective Activity

Neuroprotective properties of piperazine derivatives have been documented, particularly in models of neurodegenerative diseases.

- Mechanism of Action: These compounds may exert neuroprotective effects through several pathways:

- Regulation of amyloid precursor protein processing

- Activation of protein kinase C and MAPK signaling pathways

- Inhibition of neuronal death markers

Research on related compounds has shown that they can prevent neuronal damage in models of ischemia and trauma, indicating a promising avenue for treating neurodegenerative conditions .

Case Studies

-

Case Study on Antifungal Activity:

A study synthesized a series of piperazine-based triazole derivatives and tested them against Candida auris. Results showed that these compounds had a significant impact on fungal viability, suggesting their use as novel antifungal therapies . -

Case Study on Anticancer Activity:

The synthesis and evaluation of piperazine derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines. The findings indicate that structural variations can significantly affect biological activity, paving the way for targeted drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.